Ethyl 4,6-dichloroquinazoline-2-carboxylate

Pharmaceutical Intermediate Kinase Inhibitor Medicinal Chemistry

Ethyl 4,6-dichloroquinazoline-2-carboxylate (CAS 150449-99-3) is a chlorinated quinazoline ester with the molecular formula C₁₁H₈Cl₂N₂O₂ and a molecular weight of 271.1 g/mol. This compound serves as a key building block in organic and medicinal chemistry, primarily for the synthesis of kinase inhibitors and other biologically active molecules.

Molecular Formula C11H8Cl2N2O2
Molecular Weight 271.1 g/mol
CAS No. 150449-99-3
Cat. No. B121765
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4,6-dichloroquinazoline-2-carboxylate
CAS150449-99-3
Molecular FormulaC11H8Cl2N2O2
Molecular Weight271.1 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=NC2=C(C=C(C=C2)Cl)C(=N1)Cl
InChIInChI=1S/C11H8Cl2N2O2/c1-2-17-11(16)10-14-8-4-3-6(12)5-7(8)9(13)15-10/h3-5H,2H2,1H3
InChIKeyNOPBSKCNIZYGHU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 4,6-dichloroquinazoline-2-carboxylate: A High-Purity Heterocyclic Intermediate for Pharmaceutical Synthesis


Ethyl 4,6-dichloroquinazoline-2-carboxylate (CAS 150449-99-3) is a chlorinated quinazoline ester with the molecular formula C₁₁H₈Cl₂N₂O₂ and a molecular weight of 271.1 g/mol [1]. This compound serves as a key building block in organic and medicinal chemistry, primarily for the synthesis of kinase inhibitors and other biologically active molecules . Its dichloro-substituted quinazoline core provides high reactivity for nucleophilic aromatic substitution, while the ethyl carboxylate group at the 2-position offers a versatile handle for further functionalization, such as hydrolysis or amidation .

Kinase inhibitor intermediate 4,6-dichloro-2-carboxylate scaffold aligns with EGFR, JAK, and related target synthesis programs.
Regiochemically defined handle Differential chlorine reactivity and ethyl ester enable sequential derivatization without isomer ambiguity.
Process-friendly physical form Reported oil/low-melting solid supports liquid handling and automated synthesis workflows.

Why Not All Dichloroquinazoline Esters Are Interchangeable: The Case for Ethyl 4,6-dichloroquinazoline-2-carboxylate


While several regioisomeric dichloroquinazoline esters share the same molecular formula (C₁₁H₈Cl₂N₂O₂), their substitution patterns dictate profoundly different physical and chemical properties. For example, the 2,4-dichloro-6-carboxylate isomer is a solid with a defined melting point (114-116 °C) , whereas the 4,6-dichloro-2-carboxylate isomer (the target compound) is often described as an oil or low-melting solid, which can simplify handling in certain synthetic workflows. Furthermore, the position of the ester group directs the regioselectivity of subsequent nucleophilic substitutions, making generic substitution a risk for failed synthesis or the production of unintended byproducts . The specific arrangement of chlorine atoms at the 4- and 6-positions, combined with the 2-carboxylate, is critical for the targeted development of kinase inhibitor scaffolds .

Regioisomeric mismatch: 2,4-dichloro-6-carboxylate isomer has different chlorine positions; regioselectivity may shift, risking unwanted byproducts.
Physical state difference: Comparator is a solid (mp 114–116 °C), target is an oil/low-melting solid; handling and solubility behavior may not transfer.
Synthetic route specificity: Kinase inhibitor scaffolds depend on 4,6-dichloro-2-carboxylate substitution; other isomers may not support the same derivatization sequence.

Quantitative Evidence for Selecting Ethyl 4,6-dichloroquinazoline-2-carboxylate


Superior Purity for Demanding Synthetic Applications

The target compound is commercially available at a certified purity of >99% , which is a significant improvement over the standard purity grades of 95% or 97% typically offered for its close structural analog, ethyl 2,4-dichloroquinazoline-6-carboxylate (CAS 1841081-27-3) .

Purity comparison
Data to verify
Target
>99%
Comparator
95–97%
Ethyl 2,4-dichloroquinazoline-6-carboxylate
Reported higher purity may support synthetic yields and reduce purification cycles.
Vendor CoA; verify against project requirements.
Pharmaceutical Intermediate Kinase Inhibitor Medicinal Chemistry

Distinct Physical State for Simplified Handling and Formulation

The physical state of this compound differs fundamentally from its regioisomer. Ethyl 2,4-dichloroquinazoline-6-carboxylate is a solid with a defined melting point of 114-116 °C , while the target compound, ethyl 4,6-dichloroquinazoline-2-carboxylate, is generally described as an oil or low-melting solid, with no melting point reported by vendors .

Physical state
Data to verify
Target
Oil / low-melting solid
Comparator
Solid, mp 114–116 °C
Liquid-like form may simplify automated dispensing and high-throughput experimentation.
No melting point reported; confirm handling properties in your setup.
Chemical Synthesis Process Chemistry Reagent Handling

Regiochemistry Enables Targeted Derivatization in Kinase Inhibitor Synthesis

The 4,6-dichloro-2-carboxylate substitution pattern is specifically cited as a key intermediate for the development of kinase inhibitors . This contrasts with other dichloroquinazoline isomers, where the position of reactive sites may not align with the structural requirements for binding to common kinase targets like EGFR and JAK [1]. While direct IC50 comparison data is not available for the ester intermediate itself, its use in patented synthetic routes to active pharmaceutical ingredients provides a class-level inference of its strategic importance over other potential building blocks.

Kinase inhibitor utility
Class-level inference

Cited as intermediate for EGFR and JAK inhibitor synthesis in patent literature; regiochemistry matches common kinase pharmacophore requirements.

Documented use may reduce synthetic route re-optimization for kinase programs.
Derived from patent analysis; verify target-specific applicability.
EGFR Inhibitor JAK Kinase Medicinal Chemistry

Optimal Application Scenarios for Ethyl 4,6-dichloroquinazoline-2-carboxylate


High-Fidelity Synthesis of Advanced Pharmaceutical Intermediates

In multi-step syntheses where overall yield is paramount, the >99% purity specification of this compound directly addresses the need for high-fidelity starting materials . Procuring this high-purity grade minimizes the introduction of unknown impurities that can propagate through subsequent steps, thereby increasing the likelihood of meeting stringent purity requirements for the final API and reducing the number of required purification cycles.

Regioselective Derivatization for Kinase Inhibitor Scaffolds

This compound is ideally suited for research programs targeting kinase inhibition, particularly EGFR and JAK families . Its specific 4,6-dichloro-2-carboxylate structure is strategically aligned with the synthetic routes to these inhibitor classes. Researchers can exploit the differential reactivity of the two chlorine atoms and the ester group to construct complex, targeted molecules in a controlled and predictable manner.

Generation of 4,6-Dichloroquinazoline-2-carboxylic Acid

A primary and well-documented application of this ester is its straightforward hydrolysis to yield 4,6-dichloroquinazoline-2-carboxylic acid . This carboxylic acid is a valuable intermediate in its own right, offering an alternative functional handle for amidation or other coupling reactions, thereby expanding the accessible chemical space for drug discovery efforts.

Application
Selection Property
Validation Focus
Multi-step pharmaceutical intermediate synthesis
Certified high-purity grade supports yield and purity targets
CoA review, impurity profiling, batch consistency
Kinase inhibitor scaffold construction (EGFR, JAK)
4,6-dichloro-2-carboxylate regiochemistry enables sequential derivatization
Regioselectivity confirmation, target binding assays
Hydrolysis to 4,6-dichloroquinazoline-2-carboxylic acid
Ethyl ester as a convertible functional handle for further coupling
Hydrolysis efficiency, subsequent amidation or conjugation yields

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